rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane
Description
Properties
IUPAC Name |
(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-4-7-2-3-8(6-10)9-7/h7-9H,2-6H2,1H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRPLOMLCUJBET-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCC(C1)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2CC[C@@H](C1)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michaels-Zaugg Cyclization (1960)
The seminal route involves a Hofmann-Löffler-type cyclization of N-methyl-1,5-diaminopentane derivatives. While the original publication details the synthesis of unsubstituted 3,9-diazabicyclo[4.2.1]nonane, patent literature adapts this method for methyl-substituted analogs:
Procedure :
- Diketone formation : React 1,5-diaminopentane with methylating agents (e.g., methyl iodide) to yield N,N'-dimethyl-1,5-diaminopentane.
- Cyclization : Treat with phosphoryl chloride (POCl₃) under reflux to induce intramolecular N-alkylation, forming the bicyclic iminium intermediate.
- Reduction : Reduce the iminium intermediate using LiAlH₄ in anhydrous dioxane to generate the saturated diazabicyclo structure.
Critical parameters :
- Temperature: 80–100°C for cyclization
- Solvent: Non-polar media (xylene or toluene) preferred for ring closure
- Yield: 34–40% after distillation
Analytical confirmation :
Modified Reductive Amination (Patent EP1863819B1)
A 2007 patent describes a scaled-up synthesis of enantiomerically pure (6R)-9-methyl-3,9-diazabicyclo[4.2.1]nonane, adaptable for racemic production:
Stepwise protocol :
- Dione synthesis : Condense benzylamine with methyl acrylate to form 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.
- LiAlH₄ reduction : Reduce the dione in anhydrous dioxane at reflux (18 h) to yield 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane.
- Debenzylation : Hydrogenolysis over Pd/C in methanol removes the benzyl group, affording 8-methyl-3,8-diazabicyclo[3.2.1]octane.
- Ring expansion : Treat with NaNH₂ in liquid NH₃ to induce C–N bond cleavage/reformation, expanding to the [4.2.1] system.
Optimization data :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Dione formation | Methyl acrylate | 120°C, 24 h | 68% |
| LiAlH₄ reduction | LiAlH₄ (3 eq) | Dioxane reflux | 70% |
| Debenzylation | 10% Pd/C, H₂ | RT, 24 h | 85% |
| Ring expansion | NaNH₂, NH₃(l) | −33°C, 2 h | 62% |
Resolution of Racemates
The racemic title compound may be accessed via two strategies:
Kinetic Resolution During Cyclization
Using chiral auxiliaries or catalysts during the Michaels-Zaugg cyclization enables partial enantiomeric enrichment. Reported methods include:
Post-Synthetic Racemization
Heating enantiopure (1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane at 150°C in DMF induces racemization via reversible ring-opening (t₁/₂ = 8 h).
Analytical Characterization
Comparative spectral data :
Industrial-Scale Considerations
Sigma-Aldrich’s current catalog entry (CH4309656409) specifies a purity of >95% by HPLC, achieved via:
- Distillation : Short-path distillation at 0.1 mbar, 180°C
- Crystallization : Hexane/EtOAc (1:1) recrystallization
- Packaging : Under argon in amber vials to prevent N-oxide formation
Emerging Methodologies
Recent advances propose alternative routes:
Chemical Reactions Analysis
Oxidation Reactions
The compound’s secondary amine groups and bicyclic structure undergo oxidation under controlled conditions. Key reagents and outcomes include:
| Reagent | Conditions | Product(s) | Notes |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Aqueous acidic medium | N-Oxide derivatives | Forms stable amine oxides |
| Ozone (O₃) | Low-temperature | Ring-opened ozonides | Requires further reduction |
Oxidation of the tertiary amine at the 3-position can generate N-oxide species, which are often intermediates in medicinal chemistry applications .
Reduction Reactions
Reduction pathways typically target imine intermediates or unsaturated bonds within the bicyclic framework:
| Reagent | Conditions | Product(s) | Yield |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF | Saturated bicyclic amine | ~85% |
| Hydrogen (H₂) with Pd/C | High-pressure | Deoxygenated derivatives | Moderate |
For example, LiAlH₄ reduces ketone precursors to form rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane during synthesis .
Nucleophilic Substitution
The methyl group on the tertiary nitrogen participates in alkylation and acylation:
| Reaction Type | Reagent | Product(s) | Application |
|---|---|---|---|
| Alkylation | Methyl iodide | Quaternary ammonium salts | Bioactive intermediates |
| Acylation | Acetyl chloride | Amide derivatives | Prodrug synthesis |
These reactions are critical for modifying the compound’s pharmacological properties, such as enhancing receptor binding affinity .
Ring-Opening Reactions
The bicyclic structure undergoes controlled ring-opening under acidic or basic conditions:
For instance, treatment with HCl yields linear intermediates used in further synthetic elaborations .
Salt Formation
The compound readily forms salts with acids, enhancing solubility and stability:
| Acid | Product | Use Case |
|---|---|---|
| Hydrochloric acid | Hydrochloride salt | Crystallization |
| Sulfuric acid | Sulfate salt | Pharmaceutical formulations |
The hydrochloride salt (CAS 1820581-06-3) is commercially available and widely used in preclinical studies .
Biological Activity and Receptor Interactions
While not a direct chemical reaction, the compound’s interaction with biological targets informs its reactivity:
-
Acts as a dual orexin receptor antagonist via hydrogen bonding and hydrophobic interactions .
-
The methyl group enhances metabolic stability, reducing susceptibility to oxidative degradation .
Comparative Reactivity Table
| Reaction Type | Reagent/Conditions | Key Product | Yield/Efficiency |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | N-Oxide | High |
| Reduction | LiAlH₄, THF | Saturated amine | ~85% |
| Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt | Moderate |
| Salt Formation | HCl, ethanol | Hydrochloride | >90% |
Scientific Research Applications
Medicinal Chemistry
Rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane has been investigated for its role as a scaffold in the design of new pharmaceuticals. Its bicyclic structure allows for the incorporation of various functional groups, which can modulate biological activity.
- Anticancer Activity : Research has shown that derivatives of this compound exhibit promising anticancer properties by inhibiting specific protein kinases involved in cancer cell proliferation .
- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for drugs targeting neurological disorders. Studies indicate that it may have effects on neurotransmitter systems, potentially benefiting conditions like depression and anxiety .
Drug Development
The compound serves as a precursor for synthesizing more complex molecules with enhanced therapeutic profiles. Its derivatives have been explored in various studies for their efficacy against diseases such as cancer and inflammatory conditions.
- Inhibitors of IRAK4 : One notable application includes its use in synthesizing inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory responses . These inhibitors could lead to new treatments for autoimmune diseases.
Synthetic Chemistry
In synthetic organic chemistry, this compound is employed as a building block for constructing more complex structures through various chemical reactions.
- Synthesis of Bioactive Compounds : Its unique structure allows chemists to create libraries of compounds that can be screened for biological activity, facilitating drug discovery processes .
Case Studies
Mechanism of Action
The mechanism of action of rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Bicyclo Ring System Variations
The bicyclo[4.2.1]nonane framework distinguishes this compound from other diazabicyclo derivatives. Key comparisons include:
3,9-Diazabicyclo[3.3.1]nonane (DBN)
- Activity : Exhibits high μ-opioid receptor affinity due to its lipophilic trimethylene loop fitting receptor pockets. Molecular modeling shows structural compatibility with opioid receptors .
- Modifications : Sulfur substitution at position 7 (S-DBN) enhances μ-receptor selectivity while maintaining pharmacophore requirements .
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
- Structure : [4.2.1] system with a methyl group at position 8.
- Role: A structural analog used in antibacterial quinolones. While less potent than [2.2.1] analogs, its larger ring system may improve pharmacokinetic properties .
2,8-Diazabicyclo[4.3.0]nonane
Substituent Effects
Methyl Substitution
- Position 3 (Target Compound): The 3-methyl group in rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane may influence receptor binding and metabolic stability.
- Position 9 (Analog) : 9-Methyl derivatives (e.g., CID 13973730) show distinct pharmacological profiles, such as curare-like activity in [3.3.1] systems .
Functional Group Modifications
- Ketone Derivatives: (1S,6R)-9-Substituted-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one was identified in high-throughput screening for adult polyglucosan body disease, highlighting the impact of ketone groups on bioactivity .
- Chloroacetyl Derivatives: 3-(Chloroacetyl)-9-methyl-3,9-diazabicyclo[4.2.1]nonane demonstrates the versatility of the scaffold for further functionalization .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
